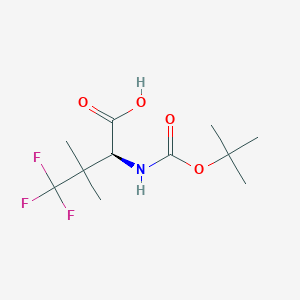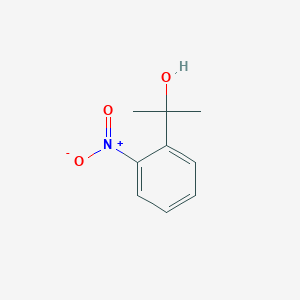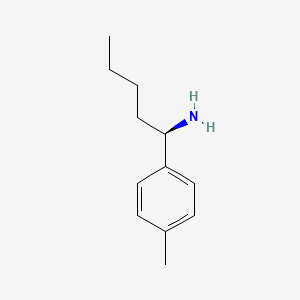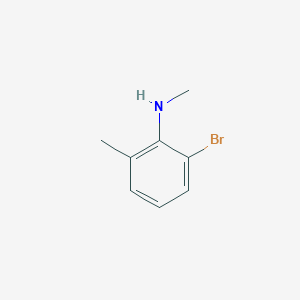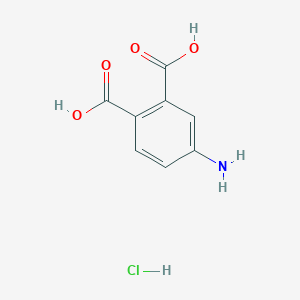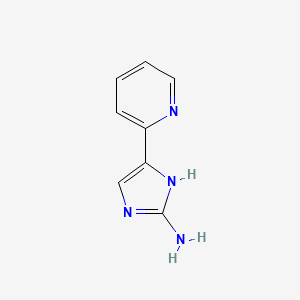
4-Chloro-2,7-naphthyridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Chloro-2,7-naphthyridine is a heterocyclic compound that belongs to the naphthyridine family Naphthyridines are known for their diverse biological activities and are used in various fields such as medicinal chemistry, materials science, and agrochemicals
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 4-Chloro-2,7-naphthyridine typically involves the halogenation of 2,7-naphthyridine. One common method is the reaction of 2,7-naphthyridine with a chlorinating agent such as phosphorus oxychloride (POCl3) or thionyl chloride (SOCl2) under reflux conditions. This reaction introduces the chlorine atom at the 4th position of the naphthyridine ring.
Industrial Production Methods: Industrial production of this compound may involve large-scale halogenation processes using similar chlorinating agents. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of catalysts and controlled reaction environments can further enhance the efficiency of the production process .
Análisis De Reacciones Químicas
Types of Reactions: 4-Chloro-2,7-naphthyridine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by other nucleophiles such as amines, thiols, or alkyl groups.
Oxidation and Reduction: The compound can undergo oxidation to form naphthyridine N-oxides or reduction to form dihydronaphthyridines.
Cross-Coupling Reactions: It can participate in cross-coupling reactions with organometallic reagents to form polyfunctionalized naphthyridines.
Common Reagents and Conditions:
Substitution Reactions: Reagents such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu) are commonly used.
Oxidation: Oxidizing agents like hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) are employed.
Cross-Coupling: Catalysts such as cobalt chloride (CoCl2) or palladium complexes are used in the presence of organometallic reagents.
Major Products:
Substitution Products: Amino, thiol, or alkyl-substituted naphthyridines.
Oxidation Products: Naphthyridine N-oxides.
Cross-Coupling Products: Polyfunctionalized naphthyridines with various substituents.
Aplicaciones Científicas De Investigación
4-Chloro-2,7-naphthyridine has a wide range of applications in scientific research:
Medicinal Chemistry: It serves as a building block for the synthesis of pharmaceutical compounds with potential anticancer, antimicrobial, and antiviral activities.
Materials Science: The compound is used in the development of organic light-emitting diodes (OLEDs) and dye-sensitized solar cells due to its photophysical properties.
Agrochemicals: It is utilized in the synthesis of herbicides and pesticides.
Chemical Biology: The compound is employed in the design of molecular sensors and probes for biological studies.
Mecanismo De Acción
The mechanism of action of 4-Chloro-2,7-naphthyridine depends on its specific application. In medicinal chemistry, it may act by interacting with molecular targets such as enzymes or receptors, leading to inhibition or activation of biological pathways. The chlorine atom enhances its binding affinity and specificity towards these targets. In materials science, its photophysical properties are exploited for light emission and energy transfer processes .
Comparación Con Compuestos Similares
2,7-Difunctionalized-1,8-naphthyridines: These compounds have similar structural features but with different functional groups at the 2nd and 7th positions.
4-Methoxy-1,8-naphthyridine-2,7-dicarboxaldehyde: This compound has methoxy and aldehyde groups instead of chlorine.
Uniqueness: The chlorine atom enhances its ability to participate in substitution and cross-coupling reactions, making it a versatile building block for various chemical syntheses .
Propiedades
Fórmula molecular |
C8H5ClN2 |
|---|---|
Peso molecular |
164.59 g/mol |
Nombre IUPAC |
4-chloro-2,7-naphthyridine |
InChI |
InChI=1S/C8H5ClN2/c9-8-5-11-4-6-3-10-2-1-7(6)8/h1-5H |
Clave InChI |
VSGZQNCSLGQGQX-UHFFFAOYSA-N |
SMILES canónico |
C1=CN=CC2=CN=CC(=C21)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


